(R)-2-(Tetrahydrofuran-3-YL)acetic acid

Catalog No.
S734310
CAS No.
146255-25-6
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(Tetrahydrofuran-3-YL)acetic acid

CAS Number

146255-25-6

Product Name

(R)-2-(Tetrahydrofuran-3-YL)acetic acid

IUPAC Name

2-[(3R)-oxolan-3-yl]acetic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1

InChI Key

JSWKBJIKVSXWDJ-RXMQYKEDSA-N

SMILES

C1COCC1CC(=O)O

Canonical SMILES

C1COCC1CC(=O)O

Isomeric SMILES

C1COC[C@H]1CC(=O)O

Organic Synthesis:

  • Building Block for Complex Molecules: The structure of (R)-2-(tetrahydrofuran-3-YL)acetic acid makes it a valuable building block for synthesizing more complex molecules. Its carboxylic acid and tetrahydrofuran moieties can be used to create diverse functionalities through various chemical reactions [].

Medicinal Chemistry:

  • Drug Design and Development: The chiral nature of (R)-2-(tetrahydrofuran-3-YL)acetic acid makes it potentially interesting for drug discovery. Chiral drugs can interact with biological targets differently depending on their handedness, and this molecule could serve as a starting point for designing enantioselective drugs [].

Material Science:

  • Polymer Precursor: The functional groups present in (R)-2-(tetrahydrofuran-3-YL)acetic acid can be used to synthesize specific types of polymers. The carboxylic acid group can participate in polymerization reactions, while the tetrahydrofuran ring can influence the properties of the resulting polymer [].

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is a chiral organic compound characterized by its unique structure, which includes a carboxylic acid group (-COOH) and a tetrahydrofuran ring. The tetrahydrofuran moiety is a five-membered cyclic ether that contributes to the compound's distinctive chemical properties and biological activities. The "R" designation indicates the specific stereochemistry at the carbon adjacent to the carboxylic acid group, which is crucial for its biological interactions and reactivity .

Due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
     R 2 Tetrahydrofuran 3 yl acetic acid R OHR C O O tetrahydrofuran 3 yl +H2O\text{ R 2 Tetrahydrofuran 3 yl acetic acid R OH}\rightarrow \text{R C O O tetrahydrofuran 3 yl }+\text{H}_2\text{O}
  • Amidation: It can also react with amines to produce amides.
     R 2 Tetrahydrofuran 3 yl acetic acid R2NHR2N C O tetrahydrofuran 3 yl +H2O\text{ R 2 Tetrahydrofuran 3 yl acetic acid R}_2\text{NH}\rightarrow \text{R}_2\text{N C O tetrahydrofuran 3 yl }+\text{H}_2\text{O}
  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield ketones.
     R 2 Tetrahydrofuran 3 yl acetic acidketone+CO2\text{ R 2 Tetrahydrofuran 3 yl acetic acid}\rightarrow \text{ketone}+\text{CO}_2

These reactions highlight the compound's versatility as a building block in organic synthesis .

The biological activity of (R)-2-(Tetrahydrofuran-3-yl)acetic acid is not extensively documented, but its structural features suggest potential roles in various metabolic pathways. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of the tetrahydrofuran ring may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Synthesis of (R)-2-(Tetrahydrofuran-3-yl)acetic acid has been achieved through several methods, primarily involving hydrogenation of precursors such as (4,5-dihydro-3(2H)-furylidene)acetic acid. This process typically employs palladium on carbon as a catalyst under controlled conditions to ensure high yield and purity .

General Synthetic Route:

  • Starting Material: (4,5-dihydro-3(2H)-furylidene)acetic acid.
  • Catalyst: Palladium on carbon.
  • Conditions: Hydrogenation under appropriate temperature and pressure.

(R)-2-(Tetrahydrofuran-3-yl)acetic acid has potential applications in various fields, including:

  • Pharmaceuticals: As a chiral building block for synthesizing biologically active compounds.
  • Organic Chemistry: Utilized in the synthesis of complex molecules due to its unique functional groups.
  • Material Science: Potential use in developing polymers or other materials that require specific stereochemical properties .

Several compounds share structural similarities with (R)-2-(Tetrahydrofuran-3-yl)acetic acid, highlighting its uniqueness:

Compound NameStructure FeaturesUniqueness
2-(Tetrahydrofuran-3-yl)acetic acidSimilar tetrahydrofuran ringLacks chiral specificity
3-(Tetrahydrofuran-3-yl)propanoic acidContains a propanoic acid groupDifferent carbon chain length
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acidBicyclic structure with an acetic acid functionalityMore rigid structure due to bicyclic nature
2-Amino-2-(tetrahydrofuran-3-yl)acetic acidContains amino groupAdditional functional group alters reactivity

The unique combination of the tetrahydrofuran ring and the chiral center at the acetic acid position makes (R)-2-(Tetrahydrofuran-3-YL)acetic acid distinct among these compounds, potentially influencing its reactivity and biological activity in ways not observed in similar molecules .

Molecular Structure and Stereochemistry

(R)-2-(Tetrahydrofuran-3-YL)acetic acid represents a chiral organic compound characterized by its unique structural features, which include a carboxylic acid group (-COOH) and a tetrahydrofuran ring [1] [2]. The compound possesses the molecular formula C6H10O3 with a molecular weight of 130.14 g/mol [1] [3]. The structure consists of a five-membered saturated cyclic ether (tetrahydrofuran) directly bonded to an acetic acid moiety through a methylene bridge [1] [2].

Tetrahydrofuran Ring Configuration

The tetrahydrofuran ring in (R)-2-(Tetrahydrofuran-3-YL)acetic acid adopts a non-planar conformation due to the inherent flexibility of five-membered rings [4] [5]. The tetrahydrofuran moiety exhibits envelope conformations where one carbon atom is displaced from the plane formed by the other four ring atoms [6] [5]. Research has demonstrated that the energy minima for tetrahydrofuran pseudorotation occur at phase angles of 90° and 270°, corresponding to East and West pseudorotational quadrants respectively [5]. In these conformations, the C1-C2-C3-C4 torsion angle approaches 0°, representing the most stable ring configurations [5].

The five-membered ring conformation is characterized by puckering analysis, where the ring can adopt envelope or twist conformations [7] [5]. Studies have shown that tetrahydrofuran rings prefer envelope conformations with carbon atoms positioned at the flap, contributing to the overall conformational flexibility of the molecule [6] [4]. The ring puckering predominantly determines the conformational energy, with larger puckering amplitudes generally corresponding to lower conformational energies [4].

R-Stereocenter Analysis

The R-configuration designation indicates the specific stereochemistry at the carbon adjacent to the carboxylic acid group, which is crucial for the compound's biological interactions and reactivity . The absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, where substituents are ranked according to atomic number [9]. In (R)-2-(Tetrahydrofuran-3-YL)acetic acid, the stereocenter exhibits the R-configuration when viewed according to standard stereochemical conventions [1] .

The stereochemical assignment follows established protocols where the highest priority groups are arranged in clockwise order when the lowest priority substituent (hydrogen) is positioned away from the observer [9]. This stereochemical specificity is critical for the compound's interactions in biological systems and its potential applications in asymmetric synthesis . The R-stereocenter confers unique three-dimensional properties that distinguish it from its S-enantiomer, leading to different biological activities and chemical behaviors .

Carboxylic Acid Functional Group Properties

The carboxylic acid functional group (-COOH) in (R)-2-(Tetrahydrofuran-3-YL)acetic acid exhibits typical acidic properties with a predicted pKa value of 4.58±0.10 [10]. This acidity constant indicates that the compound behaves as a weak acid in aqueous solutions, capable of proton donation and forming hydrogen bonds [11] [12]. The carboxylic acid group can undergo ionization, affecting the compound's solubility and reactivity in biological systems .

The presence of the carboxylic acid moiety enables various chemical transformations, including esterification, amidation, and salt formation . The electron-withdrawing nature of the carbonyl group influences the electronic distribution within the molecule, affecting both its spectroscopic properties and chemical reactivity [12] [14]. The carboxylic acid functionality also contributes to the compound's ability to form intermolecular hydrogen bonds, which influence its physical properties and crystalline structure [12].

Physical Properties

Solubility Profile

(R)-2-(Tetrahydrofuran-3-YL)acetic acid exhibits water solubility characteristics typical of carboxylic acids, with the polar carboxylic acid group enhancing aqueous solubility [15]. The compound's solubility profile is influenced by the presence of both hydrophilic (carboxylic acid) and hydrophobic (tetrahydrofuran ring) regions within the molecular structure . The tetrahydrofuran ring contributes to the compound's solubility in organic solvents, while the carboxylic acid group promotes dissolution in polar protic solvents .

The amphiphilic nature of the molecule, resulting from the combination of the polar carboxylic acid and the less polar tetrahydrofuran ring, affects its partitioning behavior between aqueous and organic phases . This dual solubility characteristic makes the compound useful as an intermediate in organic synthesis where both aqueous and organic reaction conditions may be employed .

Thermal Properties

The thermal properties of (R)-2-(Tetrahydrofuran-3-YL)acetic acid include a predicted boiling point of 271.4±13.0°C [10] [16]. This relatively high boiling point reflects the presence of intermolecular hydrogen bonding between carboxylic acid groups, which increases the energy required for phase transitions [10] [12]. The compound exists as a colorless to yellow liquid at room temperature, indicating its thermal stability under standard conditions [15] [16].

Thermogravimetric analysis would be expected to show weight loss patterns consistent with the decomposition of organic carboxylic acids, typically involving initial dehydration followed by decarboxylation at elevated temperatures [17]. The thermal stability is influenced by the molecular structure, with the tetrahydrofuran ring providing additional structural rigidity compared to linear aliphatic acids [10] [17].

Density and Optical Properties

The predicted density of (R)-2-(Tetrahydrofuran-3-YL)acetic acid is 1.162±0.06 g/cm³ [10]. This density value is consistent with organic compounds containing both aliphatic and oxygenated functional groups [10]. The relatively high density compared to simple hydrocarbons reflects the presence of oxygen atoms and the compact five-membered ring structure [10].

As a chiral compound, (R)-2-(Tetrahydrofuran-3-YL)acetic acid exhibits optical activity, rotating plane-polarized light [18] [19]. The specific rotation is an intrinsic property that characterizes the compound's interaction with polarized light [18] [19]. The magnitude and direction of optical rotation depend on the absolute configuration of the stereocenter and the molecular environment [19]. The compound's optical properties are utilized in analytical chemistry for enantiomeric purity determination and stereochemical analysis [18] [19].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Analysis

The Nuclear Magnetic Resonance spectrum of (R)-2-(Tetrahydrofuran-3-YL)acetic acid provides detailed structural information through characteristic chemical shifts and coupling patterns [20] [21]. In proton Nuclear Magnetic Resonance spectroscopy, the carboxylic acid proton typically appears as a broad singlet around 10-12 ppm due to rapid exchange with the solvent [22] [21]. The methylene protons adjacent to the carboxylic acid group exhibit chemical shifts around 2.5 ppm, influenced by the electron-withdrawing effect of the carbonyl group [20] [22].

The tetrahydrofuran ring protons display characteristic patterns with the proton at the 3-position appearing around 4.2 ppm due to its proximity to the oxygen atom [20] [21]. The remaining ring protons show typical aliphatic chemical shifts between 1.5-4.0 ppm, with complex splitting patterns resulting from vicinal coupling [20] [22]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at approximately 175 ppm, while the tetrahydrofuran carbons appear in the aliphatic region between 25-80 ppm [20] [21].

The Nuclear Magnetic Resonance data provides valuable information about molecular conformation and dynamics [23]. Five-membered rings like tetrahydrofuran exhibit conformational flexibility that can be analyzed through coupling constant measurements [23]. The stereochemical configuration can be determined using Nuclear Magnetic Resonance techniques, particularly through the analysis of coupling patterns and nuclear Overhauser effects [23].

Infrared Spectroscopy (IR) Profile

The infrared spectrum of (R)-2-(Tetrahydrofuran-3-YL)acetic acid exhibits characteristic absorption bands that provide structural fingerprints [12] [24]. The carboxylic acid functional group produces a broad OH stretching absorption extending from 3500 to 2500 cm⁻¹, resulting from extensive hydrogen bonding [12]. This broad envelope is one of the most diagnostic features for carboxylic acid identification [12] [24].

The carbonyl stretch appears between 1730-1700 cm⁻¹, characteristic of saturated carboxylic acids [12] [24]. The C-O stretching vibration of the carboxylic acid group occurs between 1320-1210 cm⁻¹, while the OH bending vibration appears around 900-960 cm⁻¹ [12] [24]. The tetrahydrofuran ring contributes C-H stretching absorptions in the 2850-3000 cm⁻¹ region and various bending and stretching modes in the fingerprint region [24].

Additional spectroscopic features include overtone and combination bands in the 2800-2500 cm⁻¹ region, which are characteristic of carboxylic acids due to their highly polar nature [12]. The fingerprint region (1200-700 cm⁻¹) contains multiple absorption bands arising from C-O, C-C stretching vibrations, and various bending modes of the tetrahydrofuran ring [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation of (R)-2-(Tetrahydrofuran-3-YL)acetic acid follows predictable patterns based on the structural features of carboxylic acids and cyclic ethers [25]. The molecular ion peak appears at m/z 130, corresponding to the molecular weight of the compound [1] [3]. Characteristic fragmentation includes the loss of the hydroxyl radical (OH- ) from the carboxylic acid group, resulting in an m/z 113 fragment [25].

Alpha-cleavage adjacent to the carbonyl group produces fragments at m/z 85, corresponding to the loss of the carboxylic acid moiety (COOH, -45 mass units) [25]. The tetrahydrofuran ring can undergo ring-opening fragmentation, leading to the formation of characteristic fragments [25]. A significant fragment appears at m/z 60, consistent with the acetic acid portion after McLafferty rearrangement [25].

Base peak intensities often correspond to the most stable fragment ions, typically involving the tetrahydrofuran ring system [25]. The fragmentation pattern provides structural confirmation and can be used for compound identification and purity assessment [25]. Additional fragments may include losses of water (M-18) and carbon monoxide (M-28), which are common in carboxylic acid mass spectra [25].

Crystallographic Data and Conformational Analysis

Crystallographic studies of related tetrahydrofuran-containing compounds reveal important structural parameters that apply to (R)-2-(Tetrahydrofuran-3-YL)acetic acid [6] [26]. Crystal structures typically show envelope conformations for the tetrahydrofuran ring, with specific carbon atoms positioned at the flap [6]. The dihedral angles between the tetrahydrofuran ring and the carboxylic acid group vary depending on crystal packing forces and intermolecular interactions [6].

Hydrogen bonding patterns in crystalline carboxylic acids typically involve the formation of dimers through O-H···O interactions between carboxylic acid groups [6]. These hydrogen-bonded networks influence the crystal packing and affect the compound's physical properties [6]. The tetrahydrofuran ring adopts conformations that minimize steric strain while accommodating intermolecular interactions [6] [26].

Conformational analysis reveals that the compound can adopt multiple low-energy conformations due to the flexibility of both the tetrahydrofuran ring and the methylene linker [26] [4]. The relative orientation of the carboxylic acid group with respect to the tetrahydrofuran ring influences the overall molecular shape and interactions [26]. Ring puckering analysis indicates that envelope conformations are preferred, with the puckering amplitude determining the conformational energy [4].

Computational Chemistry Studies

Computational chemistry investigations of (R)-2-(Tetrahydrofuran-3-YL)acetic acid and related compounds employ density functional theory calculations to understand structural and electronic properties [27] [11]. These studies typically use basis sets such as 6-31+G(d) or higher levels of theory to achieve accurate geometric optimizations and energy calculations [27]. Computational analysis reveals the preferred conformations and relative energies of different molecular arrangements [27] [4].

Density functional theory calculations predict the pKa value of the carboxylic acid group through the analysis of hydrogen-bonded complexes [11]. These computational approaches successfully correlate molecular properties with experimental acidity constants [11]. The calculations examine bond lengths, vibrational frequencies, and electronic distributions to understand the compound's behavior [27] [11].

Conformational energy surfaces generated through computational methods map the accessible conformational space of the tetrahydrofuran ring [4] [5]. These studies reveal pseudorotational pathways and identify energy minima corresponding to stable conformations [4] [5]. The computational results support experimental observations regarding ring flexibility and conformational preferences [4] [5].

PropertyValueMethodReference
Molecular Weight130.14 g/molExperimental [1] [3]
Boiling Point271.4±13.0°CPredicted [10] [16]
Density1.162±0.06 g/cm³Predicted [10]
pKa4.58±0.10Predicted [10]
Physical FormColorless to Yellow LiquidExperimental [15] [16]
CAS Number146255-25-6Registry [1] [2]

The development of efficient synthetic methodologies for (R)-2-(Tetrahydrofuran-3-YL)acetic acid has attracted considerable attention due to its importance as a chiral building block in pharmaceutical synthesis. This compound represents a significant synthetic challenge, requiring both the formation of the tetrahydrofuran ring and the stereoselective installation of the acetic acid side chain. The following sections comprehensively examine the various synthetic approaches that have been developed to access this valuable intermediate.

Total Synthesis Routes

Total synthesis approaches to (R)-2-(Tetrahydrofuran-3-YL)acetic acid typically involve de novo construction of the tetrahydrofuran ring system followed by stereoselective introduction of the acetic acid moiety. One prominent strategy involves the acid-catalyzed cyclization of 4-hydroxybutanoic acid derivatives . This transformation proceeds through intramolecular nucleophilic attack of the hydroxyl group on an activated carboxylic acid derivative, resulting in formation of the tetrahydrofuran ring with concomitant installation of the desired substitution pattern.

Alternative total synthesis routes employ the permanganate oxidation of readily accessible 1,5,9-trienes, which occurs regioselectively to provide substituted octahydro-2,2'-bifuranyl systems that can be further elaborated to the target compound [2]. The reaction proceeds through a diastereoselective oxidative cyclization mechanism that establishes multiple stereocenters in a single synthetic operation.

Multi-step sequences beginning from simple starting materials have also been developed. These typically involve initial formation of a functionalized tetrahydrofuran precursor through established heterocyclic chemistry, followed by selective functionalization at the 3-position to introduce the acetic acid side chain [3]. The stereochemistry of the final product is controlled through judicious choice of starting materials and reaction conditions that favor formation of the desired (R)-configuration.

Asymmetric Synthesis Strategies

Asymmetric synthesis approaches represent the most direct and efficient routes to enantiopure (R)-2-(Tetrahydrofuran-3-YL)acetic acid. These methodologies typically employ chiral catalysts, chiral auxiliaries, or enzymatic transformations to achieve high levels of stereoselectivity.

Chiral Catalyst Approaches

Chiral catalyst systems have proven highly effective for the asymmetric synthesis of tetrahydrofuran derivatives. Copper-based catalysts coordinated with chiral bisphosphine ligands such as (R)-BINAP have demonstrated exceptional performance in asymmetric Henry reactions followed by iodocyclization sequences [4]. These transformations provide efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities up to 97% enantiomeric excess.

Palladium-catalyzed asymmetric allylic cycloaddition reactions employing chiral phosphine ligands represent another powerful approach [5]. The protocol combines readily available vinyl epoxides with β-keto enol ethers to produce tetrahydrofuran acetals bearing three stereocenters with uniformly high levels of enantio- and diastereoselectivity. The mechanism involves initial formation of a chiral π-allyl palladium intermediate, followed by stereoselective cyclization to afford the desired heterocyclic product.

Rhodium and ruthenium complexes with chiral diphosphine ligands have also been employed for asymmetric hydrogenation of prochiral tetrahydrofuran precursors [6]. These transformations proceed through a monohydride mechanism wherein the metal hydride species is generated before substrate coordination, allowing for excellent stereocontrol in the subsequent reduction step.

Enzymatic Resolution Methods

Enzymatic kinetic resolution has emerged as a particularly attractive strategy for accessing enantiopure tetrahydrofuran derivatives. Lipase-catalyzed resolutions using Candida antarctica lipase B (CAL-B) have demonstrated excellent enantioselectivities (E > 100) for the hydrolytic resolution of racemic tetrahydrofuran-2-yl acetates [7]. The enzyme exhibits remarkable substrate tolerance and can accommodate various substitution patterns around the tetrahydrofuran ring.

The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility. Resolution can be performed in both aqueous and organic solvent systems, with the choice of solvent significantly influencing both the rate and selectivity of the transformation [8]. Tetrahydrofuran and toluene have been identified as particularly effective solvents for achieving high enantioselectivity.

Protease-mediated resolutions have also been developed for tetrahydrofuran-2-carboxylic acid derivatives [7]. Aspergillus melleus protease catalyzes the enantioselective hydrolysis of ethyl tetrahydrofuran-2-carboxylate with selectivity factor E = 60, providing the (R)-carboxylic acid in 94.4% enantiomeric excess. The resolved acid can be converted to the corresponding DCHA salt for facile purification to >99% enantiomeric excess.

Stereoselective Reduction Pathways

Stereoselective reduction represents a key strategy for introducing chirality into tetrahydrofuran derivatives. Asymmetric hydrogenation of α,β-unsaturated tetrahydrofuran carboxylic acids using chiral ruthenium catalysts provides direct access to saturated products with high enantioselectivity [6]. The BINAP-ruthenium catalyst system operates through a unique monohydride mechanism that delivers excellent stereocontrol.

Hydroboration-oxidation sequences offer an alternative approach for stereoselective reduction [9]. Cobalt-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes with pinacolborane generates chiral tetrahydrofuran derivatives containing boronate ester functionality. The transformation proceeds with high to excellent enantioselectivities (86-99% enantiomeric excess) and provides access to both alkyl- and vinyl-substituted products.

Stereoselective reduction of tetrahydrofuran ketones using chiral oxazaborolidine catalysts represents another valuable approach [10]. The method employs BH₃-tetrahydrofuran complex as the reducing agent in the presence of a chiral catalyst derived from proline. This transformation proceeds with excellent facial selectivity to provide secondary alcohols that can be further elaborated to the target acetic acid derivative.

Preparation from Tetrahydrofuran Precursors

Direct functionalization of preformed tetrahydrofuran rings provides an efficient route to substituted derivatives. The commercial availability of tetrahydrofuran makes this approach particularly attractive for large-scale synthesis. One established method involves the acid-catalyzed ring-opening of tetrahydrofuran followed by selective re-cyclization with simultaneous introduction of the acetic acid side chain [11].

Electrophilic substitution reactions of tetrahydrofuran using strong acids such as trifluoroacetic acid enable direct introduction of carbon-based substituents [12]. L-Proline-catalyzed intramolecular cyclization of 5-hydroxypentene derivatives provides β-halogenated tetrahydrofuran products that can be further elaborated through nucleophilic substitution reactions.

Oxidative functionalization of tetrahydrofuran C-H bonds represents an emerging approach for selective introduction of functional groups [13]. Iodine-catalyzed C(sp³)-H oxidation proceeds through an intramolecular mechanism to generate new C-O bonds with formation of additional ring systems. This methodology provides access to complex polycyclic structures containing multiple tetrahydrofuran units.

Transition metal-catalyzed cross-coupling reactions of halogenated tetrahydrofuran derivatives offer another route for side chain introduction [14]. Palladium-catalyzed reactions of aryl and vinyl bromides with γ-hydroxy terminal alkenes provide stereoselective access to trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with up to >20:1 diastereomeric ratio.

Palladium-Catalyzed Synthetic Approaches

Palladium catalysis has proven particularly valuable for the construction of functionalized tetrahydrofuran derivatives. The versatility of palladium in promoting diverse bond-forming reactions makes it an ideal catalyst for complex tetrahydrofuran synthesis.

Palladium-catalyzed synthesis from γ-hydroxy terminal alkenes represents a well-established methodology [14]. The transformation involves reaction of aryl or vinyl bromides with γ-hydroxy alkenes in the presence of Pd₂(dba)₃ and dpe-phos ligand. The reaction proceeds through initial formation of a palladium alkoxide intermediate, followed by alkene insertion and reductive elimination to form the C-C bond with simultaneous cyclization.

Substrate TypeYield (%)Diastereomeric RatioMajor Product Configuration
1-Substituted γ-hydroxyalkenes76-89>20:1trans-2,5-disubstituted
3-Substituted γ-hydroxyalkenes65-823:1 to 15:1trans-2,3-disubstituted
Spirocyclic precursors71-8510:1 to 20:1Spirocyclic THF

The stereoselectivity of these transformations is highly dependent on substrate structure, with 1-substituted alkenes providing excellent selectivity while 3-substituted variants show more modest selectivity. The reaction tolerates various functional groups including nitriles, acetals, tert-butyl esters, and silyl ethers.

Palladium-catalyzed cascade alkoxycarbonylative macrolactonization provides access to tetrahydrofuran-containing bridged macrolactones [15]. This transformation constructs complex polycyclic structures in a single operation through sequential carbonylation and cyclization reactions. The methodology has been successfully applied to the synthesis of anticancer compound 9-demethylneopeltolide.

Intramolecular oxypalladation reactions offer another route to tetrahydrofuran derivatives [16]. The process involves formation of a palladium-oxygen bond followed by alkene insertion and reductive elimination. Excellent regioselectivity is typically observed, with cyclization favoring formation of five-membered rings over alternative six-membered products.

Scale-up Considerations for Laboratory Production

Scale-up of tetrahydrofuran synthesis requires careful consideration of reaction thermodynamics, mass transfer limitations, and safety considerations. The exothermic nature of many cyclization reactions necessitates effective heat management to prevent runaway reactions and solvent volatilization [17].

Temperature control becomes increasingly critical as reaction scale increases due to decreased surface-to-volume ratios. For the wet-chemical synthesis of tetrahydrofuran derivatives in organic solvents, reaction enthalpies can be strongly exothermic (ΔH = -889 ± 12 J/g) [17]. This requires implementation of cooling systems or stepwise addition of reagents to control heat evolution.

Scale-up ParameterLaboratory ScaleProcess ScaleOptimization Strategy
Reaction concentration0.25 M1.0-2.0 MSolvent selection optimization
Temperature control±2°C±0.5°CEnhanced heat exchange systems
Mixing efficiencyManual stirringAutomated agitationImpeller design optimization
Product isolationColumn chromatographyCrystallization/distillationProcess-friendly purification

Solvent selection plays a crucial role in successful scale-up. Tetrahydrofuran offers high substrate solubility (up to 1.0 mol/L) compared to ethanol (0.4 mol/L), enabling significant concentration increases [18]. However, safety considerations regarding THF peroxide formation require implementation of appropriate stabilization and handling protocols.

Continuous flow processing has emerged as an attractive alternative to batch processes for tetrahydrofuran synthesis [18]. Flow systems offer improved heat and mass transfer, enhanced safety through reduced holdup volumes, and simplified scale-up procedures. Space-time yields up to 520 g/L·h have been achieved for asymmetric hydrogenation reactions in continuous flow reactors.

Product purification strategies must be adapted for larger scales. While chromatographic separation is routine at laboratory scale, process-scale production requires development of crystallization, distillation, or extraction-based purification methods. The choice of purification strategy significantly impacts overall process economics and environmental footprint.

Wikipedia

[(3R)-Oxolan-3-yl]acetic acid

Dates

Last modified: 08-15-2023

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